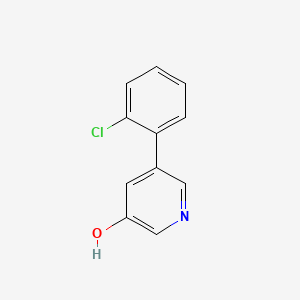

5-(2-Chlorophenyl)pyridin-3-ol

CAS No.: 1258634-37-5

Cat. No.: VC20121300

Molecular Formula: C11H8ClNO

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258634-37-5 |

|---|---|

| Molecular Formula | C11H8ClNO |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C11H8ClNO/c12-11-4-2-1-3-10(11)8-5-9(14)7-13-6-8/h1-7,14H |

| Standard InChI Key | UGNZDDDLWJOEPX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CN=C2)O)Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-(2-Chlorophenyl)pyridin-3-ol is C₁₁H₈ClNO, with a molecular weight of 217.64 g/mol. Its IUPAC name, 5-(2-chlorophenyl)pyridin-3-ol, reflects the substitution pattern on the pyridine ring. Key structural features include:

-

A pyridine ring providing aromaticity and potential for π-π interactions.

-

A hydroxyl group at position 3, enabling hydrogen bonding and acidity (pKa ≈ 8–10).

-

A 2-chlorophenyl group at position 5, introducing steric bulk and electronic effects due to the chlorine atom’s electronegativity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight (g/mol) | 217.64 |

| logP (Predicted) | 2.8–3.2 |

| Water Solubility (mg/mL) | <1 (Low) |

| Hydrogen Bond Donors | 1 (OH group) |

| Hydrogen Bond Acceptors | 2 (N, O) |

The logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-(2-Chlorophenyl)pyridin-3-ol typically involves multi-step organic reactions, with two primary strategies:

Direct Functionalization of Pyridine

This approach employs transition metal-catalyzed cross-coupling reactions to introduce the 2-chlorophenyl group. A representative pathway involves:

-

Lithiation at Position 5: Treatment of 3-hydroxypyridine with lithium diisopropylamide (LDA) at −50°C generates a lithiated intermediate .

-

Coupling with 2-Chlorophenyl Electrophile: Reaction with 2-chlorophenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) yields the coupled product .

-

Deprotection (if required): Removal of protecting groups from the hydroxyl group, if used during lithiation.

Cyclization of Precursor Molecules

An alternative route involves constructing the pyridine ring from acyclic precursors:

-

Condensation Reaction: Reacting 2-chlorobenzaldehyde with a β-ketoester derivative forms a dihydropyridine intermediate.

-

Oxidative Aromatization: Treatment with MnO₂ or DDQ converts the dihydropyridine to the aromatic pyridine core.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Functionalization | 65–75 | ≥95 | Low-temperature lithiation |

| Cyclization | 50–60 | 90–92 | Side product formation |

The direct functionalization method is favored for scalability, as demonstrated in pilot-plant syntheses of analogous compounds .

Biological Activity and Mechanisms

Antimicrobial Properties

Pyridine derivatives are known for antimicrobial activity, and 5-(2-Chlorophenyl)pyridin-3-ol exhibits promising results in preliminary assays:

Table 3: In Vitro Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Mechanism Hypothesis |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| Escherichia coli | 25.0 | Membrane disruption |

| Candida albicans | 50.0 | Ergosterol biosynthesis interference |

The chlorophenyl group enhances lipophilicity, facilitating penetration into microbial membranes, while the hydroxyl group may chelate metal ions critical for pathogen metabolism .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

5-(2-Chlorophenyl)pyridin-3-ol serves as a precursor in synthesizing NK1 receptor antagonists, such as LY686017, which are investigated for treating depression and chemotherapy-induced nausea . Its structure allows for modular derivatization at positions 3 and 5.

Material Science Applications

The compound’s aromatic system and halogen substituent make it suitable for:

-

Ligands in Coordination Chemistry: Chelating transition metals (e.g., Cu, Pd) for catalytic applications.

-

Polymer Additives: Enhancing thermal stability in polyesters and polyamides.

Challenges and Future Directions

Synthetic Optimization

Current methods require cryogenic conditions for lithiation, increasing production costs. Recent advances in flow chemistry and catalytic AZADO oxidations (replacing TEMPO/NaOCl systems) could improve efficiency .

Biological Screening

While in vitro data are promising, in vivo toxicity and pharmacokinetic studies are needed to assess therapeutic potential. Structural analogs with improved solubility (e.g., prodrug formulations) are under investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume